molecular formula C19H19NO5 B13549753 3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid

3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B13549753
M. Wt: 341.4 g/mol
InChI Key: GIPFUXAMVLFGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid is an alanine derivative. This compound is often used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in peptide synthesis and as an ergogenic supplement that influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, which can be used in further chemical synthesis or research applications .

Scientific Research Applications

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions. The compound influences anabolic hormone secretion and fuel supply during exercise by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid is unique due to its specific functional groups that allow for selective reactions in peptide synthesis. Its role as an ergogenic supplement also sets it apart from other similar compounds .

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C19H19NO5/c1-19(24,17(21)22)11-20-18(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,24H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

GIPFUXAMVLFGLA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)O

Origin of Product

United States

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